5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
The compound 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex heterocyclic molecule. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole core with various functional groups, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3(5)-aminopyrazoles: These compounds share a similar pyrazole core and are used in the synthesis of condensed heterocycles.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H23N7O2 |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H23N7O2/c1-17-9-11-30(12-10-17)22-8-7-18(14-23(22)32(33)34)13-19(15-26)24-21(16-27)25(28)31(29-24)20-5-3-2-4-6-20/h2-8,13-14,17H,9-12,28H2,1H3/b19-13+ |
InChI Key |
DMDXHODTFLSVNI-CPNJWEJPSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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